molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

2-Aminobenzyl alcohol

Cat. No. B189453
CAS RN: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Patent
US04301283

Procedure details

The reaction mixture from Stage A was boiled so as to drive off the isopropyl acetate solvent. A solution of 100 g of sodium hydroxide in 100 ml of water was added to the residue, and the whole was refluxed for 2 hours. After cooling to 45° C., the product was extracted with four 270 ml portions of isopropyl acetate. The isopropyl acetate was then distilled off and the product recrystallized from toluene to give 100 g (63% of theoretical) of 97-98% pure 2-amino-benzyl alcohol; m.p. 83°-83.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=C1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH2:4][O:3]1.[OH-].[Na+]>C(OC(C)C)(=O)C.O>[NH2:7][C:6]1[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=1[CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1OCC2=C(N1)C=CC=C2
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with four 270 ml portions of isopropyl acetate
DISTILLATION
Type
DISTILLATION
Details
The isopropyl acetate was then distilled off
CUSTOM
Type
CUSTOM
Details
the product recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.